REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:11]=[C:10]([O:12][CH2:13][CH3:14])[CH:9]=[CH:8][N:7]=1)=[CH2:5])C.Cl>CC(C)=O>[C:4]([C:6]1[N:11]=[C:10]([O:12][CH2:13][CH3:14])[CH:9]=[CH:8][N:7]=1)(=[O:3])[CH3:5]
|
Name
|
1-ethoxy-1-(4-ethoxypyrimidin-2-yl)-ethylene
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)C1=NC=CC(=N1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water and neutralised with sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC(=N1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |